Cas no 1807087-74-6 (Methyl 4-aminomethyl-2-cyano-6-(difluoromethoxy)benzoate)

Methyl 4-aminomethyl-2-cyano-6-(difluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 4-aminomethyl-2-cyano-6-(difluoromethoxy)benzoate
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- インチ: 1S/C11H10F2N2O3/c1-17-10(16)9-7(5-15)2-6(4-14)3-8(9)18-11(12)13/h2-3,11H,4,14H2,1H3
- InChIKey: OBKKNPTZTVODTC-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=C(CN)C=C(C#N)C=1C(=O)OC)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 342
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 85.3
Methyl 4-aminomethyl-2-cyano-6-(difluoromethoxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015008770-1g |
Methyl 4-aminomethyl-2-cyano-6-(difluoromethoxy)benzoate |
1807087-74-6 | 97% | 1g |
1,519.80 USD | 2021-06-21 | |
Alichem | A015008770-250mg |
Methyl 4-aminomethyl-2-cyano-6-(difluoromethoxy)benzoate |
1807087-74-6 | 97% | 250mg |
470.40 USD | 2021-06-21 | |
Alichem | A015008770-500mg |
Methyl 4-aminomethyl-2-cyano-6-(difluoromethoxy)benzoate |
1807087-74-6 | 97% | 500mg |
798.70 USD | 2021-06-21 |
Methyl 4-aminomethyl-2-cyano-6-(difluoromethoxy)benzoate 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
Methyl 4-aminomethyl-2-cyano-6-(difluoromethoxy)benzoateに関する追加情報
Methyl 4-aminomethyl-2-cyano-6-(difluoromethoxy)benzoate (CAS No. 1807087-74-6): A Comprehensive Overview
Methyl 4-aminomethyl-2-cyano-6-(difluoromethoxy)benzoate, identified by its CAS number 1807087-74-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a valuable intermediate in the development of novel therapeutic agents. The presence of an amino methyl group, a cyano group, and a difluoromethoxy substituent on the benzene ring imparts distinct chemical properties, making it a versatile building block for synthetic chemists.
The< strong>Methyl 4-aminomethyl-2-cyano-6-(difluoromethoxy)benzoate molecule's structure is highly conducive to further functionalization, which has been exploited in various research endeavors. Recent studies have highlighted its potential in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory disorders. The cyano group, for instance, can be readily converted into other functional moieties such as carboxylic acids or amides, while the amino methyl group provides a nucleophilic site for further derivatization. These features have made this compound a focal point in medicinal chemistry research.
In the realm of drug discovery, the< strong> difluoromethoxy substituent plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of derived compounds. Difluorinated aromatic systems are well-documented for their enhanced metabolic stability and improved binding affinity to biological targets. This attribute has prompted researchers to explore the incorporation of< strong> difluoromethoxy groups into drug candidates, aiming to enhance their efficacy and reduce off-target effects. The< strong>Methyl 4-aminomethyl-2-cyano-6-(difluoromethoxy)benzoate, with its pre-installed< strong> difluoromethoxy moiety, serves as an ideal precursor for such endeavors.
Recent advancements in synthetic methodologies have further expanded the utility of< strong>Methyl 4-aminomethyl-2-cyano-6-(difluoromethoxy)benzoate. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been employed to introduce diverse aryl and heteroaryl groups onto the benzene ring. These reactions not only enhance the structural complexity of the molecule but also open avenues for exploring new pharmacological profiles. Additionally, palladium-catalyzed oxidative reactions have been utilized to convert the cyano group into other functional groups like nitriles or carboxylic acids, broadening its synthetic applicability.
The< strong>Methyl 4-aminomethyl-2-cyano-6-(difluoromethoxy)benzoate has also been investigated in the context of polymer chemistry and material science. Its ability to undergo polymerization reactions makes it a promising monomer for synthesizing advanced materials with tailored properties. For instance, polycarbonates and polyamides derived from this compound have shown enhanced thermal stability and mechanical strength, making them suitable for high-performance applications in industries such as aerospace and automotive.
In conclusion, the< strong>Methyl 4-aminomethyl-2-cyano-6-(difluoromethoxy)benzoate, with its CAS number 1807087-74-6, represents a cornerstone in modern chemical synthesis and drug development. Its unique structural features and versatile reactivity make it an indispensable tool for medicinal chemists and materials scientists alike. As research continues to uncover new applications for this compound, its significance in advancing scientific innovation is poised to grow even further.
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